Vanidilol

Description

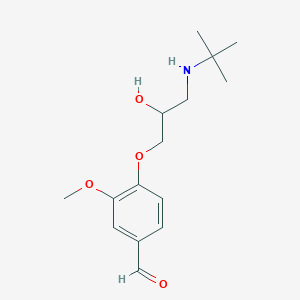

Vanidilol ([4'-(2-hydroxy-3-(tert-butylamino)propoxy)-3'-methoxyphenyl]-benzaldehyde) is a vanilloid-derived nonselective beta-adrenoceptor blocker synthesized from vanillin. It exhibits competitive antagonism at beta-1 and beta-2 receptors, with partial beta-2-agonist activity and vasorelaxant effects mediated via calcium influx inhibition . In vivo studies in anesthetized rats demonstrated dose-dependent reductions in blood pressure and heart rate, alongside inhibition of isoproterenol-induced tachycardia. Unlike propranolol, this compound showed minimal cardiodepressant effects in reserpinized guinea pig atria and tracheal relaxation via beta-2 agonism . Its ocular hypotensive action, observed in saline-perfused rabbits, further distinguishes it from classical beta-blockers. Binding studies revealed lower potency than propranolol but higher hydrophilicity, suggesting distinct pharmacokinetic profiles .

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxybenzaldehyde |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)16-8-12(18)10-20-13-6-5-11(9-17)7-14(13)19-4/h5-7,9,12,16,18H,8,10H2,1-4H3 |

InChI Key |

QWLFUSKVGCXHDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=C(C=C1)C=O)OC)O |

Synonyms |

4'-(2-hydroxy-3-(tert-butylamino)propoxy)-3'-methoxyphenyl-benzaldehyde vanidilol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Selectivity and Pharmacodynamic Profiles

Eugenodilol, a third-generation beta-blocker, adds alpha-adrenoceptor blockade and weak beta-2 agonism, providing dual hemodynamic modulation absent in Vanidilol . Vaninolol, another vanillin derivative, is beta-1-selective, lacking vasorelaxant or beta-2 agonist effects .

Structural and Pharmacokinetic Differences

- This compound: High hydrophilicity (vs. propranolol) may reduce CNS penetration, favoring ocular applications .

- Vasomolol : Ultra-short half-life (~5–10 minutes) suits acute settings .

- Eugenodilol: Alpha-blockade increases orthostatic hypotension risk, absent in this compound .

Clinical Implications

- Ocular Use : this compound’s intraocular pressure reduction is unique among vanilloid beta-blockers .

- Safety: this compound’s lack of alpha-blockade and beta-1 agonism may reduce adverse effects like bronchospasm (vs. nonselective agents) or bradycardia (vs. beta-1-selective drugs) .

- Vasorelaxation: Combines beta-2 agonism and calcium channel modulation, offering broader hemodynamic control than Vasomolol or Eugenodilol .

Research Findings and Mechanistic Insights

- Partial Beta-2 Agonism : this compound’s tracheal relaxation in reserpinized guinea pigs was antagonized by ICI 118,551 (beta-2 blocker), confirming receptor-mediated activity .

- Calcium Influx Inhibition: At 0.1–10 µmol/L, this compound suppressed phenylephrine-induced aortic contractions, a mechanism absent in propranolol .

- Binding Affinity: Lower beta-adrenoceptor affinity than propranolol but retained efficacy due to hydrophilicity and tissue-specific uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.